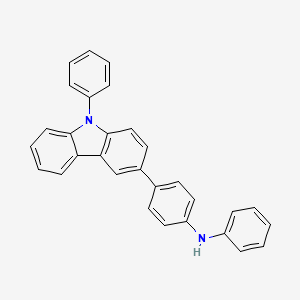
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine
Descripción general
Descripción
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine is an organic compound that belongs to the class of carbazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. The presence of both carbazole and diphenylamine moieties in its structure contributes to its distinct electronic and photophysical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 9-phenyl-9H-carbazole-3-boronic acid with diphenylamine in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Nitrated and halogenated carbazole derivatives.
Aplicaciones Científicas De Investigación
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent charge transport properties
Mecanismo De Acción
The mechanism of action of N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine is primarily related to its electronic properties. The compound acts as a hole-transporting material in electronic devices, facilitating the movement of positive charges (holes) through the device. This is achieved through the conjugated π-electron system present in the carbazole and diphenylamine moieties, which allows for efficient charge transfer. The compound’s high thermal stability and suitable energy levels make it an ideal candidate for use in OLEDs and other optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester: Used as an intermediate in electronic devices and for the formation of donor-π-acceptor dyes.
4-(3,6-Di-tert-butyl-9H-carbazol-9-yl)aniline: Known for its use in organic electronics and as a hole-transporting material.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Utilized in the development of OLEDs and other electronic devices.
Uniqueness
N-Phenyl-4-(9-phenyl-9H-carbazol-3-yl)benzenamine stands out due to its unique combination of carbazole and diphenylamine moieties, which provide a balance of electronic properties and thermal stability. This makes it particularly suitable for applications in optoelectronics, where efficient charge transport and stability are crucial .
Propiedades
Fórmula molecular |
C30H22N2 |
|---|---|
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-phenyl-4-(9-phenylcarbazol-3-yl)aniline |
InChI |
InChI=1S/C30H22N2/c1-3-9-24(10-4-1)31-25-18-15-22(16-19-25)23-17-20-30-28(21-23)27-13-7-8-14-29(27)32(30)26-11-5-2-6-12-26/h1-21,31H |
Clave InChI |
ATKDFNSBYLLHRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC4=C(C=C3)N(C5=CC=CC=C54)C6=CC=CC=C6 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














